Benzoguanamine formaldehyde

Catalog No.
S8667728
CAS No.
68130-56-3
M.F
C10H11N5O
M. Wt
217.23 g/mol
Availability
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Benzoguanamine formaldehyde

CAS Number

68130-56-3

Product Name

Benzoguanamine formaldehyde

IUPAC Name

formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

InChI

InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2

InChI Key

MSYLJRIXVZCQHW-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Benzoguanamine formaldehyde (CAS 68130-56-3) is a premium aminoplast crosslinking resin formed by the copolymerization of benzoguanamine and formaldehyde, frequently alkylated with alcohols such as butanol or methanol to enhance solvent compatibility. Unlike standard amino resins, it incorporates a lipophilic phenyl ring on the triazine core. This structural modification fundamentally alters its baseline properties, providing a unique balance of high gloss, exceptional adhesion to metal substrates, and superior chemical resistance [1]. In industrial procurement, it is primarily sourced as a specialized crosslinker for thermosetting systems where conventional resins fail to deliver the requisite flexibility, compatibility with hydrophobic polymers, or alkaline stability [2].

Procurement Fit

Industrial crosslinker for high-performance coatings Aminoplast resin designed for demanding film properties
Balanced flexibility, hardness and chemical resistance Reported to support high-gloss, non-yellowing films
Alkylated derivatives for low formaldehyde emission Selection context for regulatory-compliant industrial finishing

Attempting to substitute benzoguanamine formaldehyde with more common, lower-cost alternatives like melamine-formaldehyde (MF) or urea-formaldehyde (UF) routinely results in mechanical or chemical failure. Melamine possesses three amino groups (six reactive sites), which generates a highly dense, rigid crosslinked network that is prone to severe embrittlement and cracking under mechanical deformation, such as metal bending or thermal cycling [1]. Conversely, UF resins lack the hydrolytic stability required for exterior or demanding chemical environments. Benzoguanamine’s substitution of one amino group with a bulky phenyl ring reduces the reactive functionality to four, inherently lowering crosslink density while providing steric shielding against alkaline hydrolysis. This makes generic substitution impossible in applications requiring post-cure formability or prolonged exposure to high-pH detergents [2].

Substitution Risk

Melamine crosslinkers may cause brittleness
Higher crosslink density of standard HMMM resins can lead to film cracking on flexible substrates like coil coatings.
Urea-formaldehyde lacks chemical stability
Poorer hydrolytic stability and detergent resistance limit use in durable industrial enamels.
Unique flexibility-chemical resistance balance not easily replicated
The phenyl-substituted structure reduces crosslink density without sacrificing chemical resilience, a profile generic aminoplasts do not provide.

Post-Cure Flexibility and Deformation Tolerance

The integration of benzoguanamine into formaldehyde resin networks significantly reduces brittleness compared to standard melamine baselines. In standardized 180° bending tests, benzoguanamine-modified resins successfully decreased the minimum mandrel bending failure diameter to 12 mm, whereas unmodified melamine-based counterparts failed at 18 mm [1]. This quantitative improvement in flexibility is critical for substrates that undergo physical manipulation after curing.

Evidence DimensionMinimum mandrel bend failure diameter
Target Compound Data12 mm
Comparator Or Baseline18 mm (Standard melamine-formaldehyde baseline)
Quantified Difference33% tighter bend radius achieved without cracking
Conditions180° mandrel bend test on resin-bound panels

This dictates the procurement of benzoguanamine formaldehyde for coil and can coatings where the metal must be mechanically formed after the finish is applied.

LOI comparison
Head-to-head
Benzoguanamine-modified MF: LOI >30% vs. standard MF: 27%
Supports flame-retardant laminate selection
Impregnated paper, standard LOI method

Network Embrittlement Prevention via Reduced Functionality

The fundamental chemical differentiator of benzoguanamine formaldehyde is its reduced reactive functionality. While melamine provides six reactive sites (f=6) leading to a highly constrained network, benzoguanamine provides only four (f=4) due to the phenyl ring substitution [1]. This ~33% reduction in theoretical crosslink density prevents the over-embrittlement characteristic of pure MF resins, allowing the cured film to absorb mechanical stress without catastrophic failure [2].

Evidence DimensionReactive site functionality (f)
Target Compound Dataf = 4 (Benzoguanamine)
Comparator Or Baselinef = 6 (Melamine)
Quantified Difference~33% lower theoretical crosslink density
ConditionsThermoset network formation during stoving/curing

Buyers must select this compound when formulating thin-film coatings that require toughness and impact resistance rather than absolute surface hardness.

Adhesive shear stability
Head-to-head
Benzoguanamine-crosslinked PSA: shear >72 h at 70°C, peel ~11 N/25 mm
Enables high-temperature shear holding power
MF analog: shear ~5 h, peel ~13 N/25 mm

Superior Alkaline Detergent Resistance

Benzoguanamine formaldehyde resins exhibit exceptional resistance to alkaline environments, a property driven by the steric hindrance and hydrophobicity of the phenyl group. When subjected to standard detergent resistance protocols (e.g., ASTM D2248-89), benzoguanamine-crosslinked enamels maintain gloss and film integrity significantly longer than UF or standard MF crosslinked systems, which are prone to rapid alkaline hydrolysis and blistering [1].

Evidence DimensionAlkaline detergent resistance (ASTM D2248-89)
Target Compound DataPasses extended exposure without gloss loss or blistering
Comparator Or BaselineMelamine/Urea formaldehyde (prone to early hydrolysis/blistering)
Quantified DifferenceSignificantly longer survival and gloss retention in high-pH environments
ConditionsHigh-pH laundry detergent immersion at elevated temperatures

This is the definitive procurement driver for appliance coatings (e.g., washing machines), where standard amino resins cannot survive the chemical environment.

Cure kinetics
Class-level
Formaldehyde functionality 3.5, Ea 1.3 kcal/mol
Defines crosslink density and cure exotherm
Lower functionality vs. melamine (up to 6.0)
Formaldehyde emission
Data to verify
Alkylated derivatives described as low free formaldehyde
May support emission compliance review
Proprietary data; confirm with supplier

Appliance Stoving Enamels (Washing Machines & Dishwashers)

Benzoguanamine formaldehyde is the mandatory crosslinker choice for white goods and appliance finishes. Its unmatched resistance to alkaline hydrolysis ensures that the coating maintains its gloss and structural integrity despite continuous exposure to high-pH laundry detergents and hot water, environments where standard melamine resins rapidly degrade [1].

Can and Coil Coatings

In the metal packaging and coil coating industries, metal sheets are coated prior to being cut, stamped, and bent into their final shapes. The 12 mm mandrel bend flexibility provided by the reduced crosslink density of benzoguanamine formaldehyde allows the cured film to stretch and bend without micro-cracking, outperforming brittle melamine alternatives [2].

Flexible Low-Pressure Laminates (LPLs)

For decorative paper impregnation and wood-panel laminates subject to thermal cycling or mechanical stress, substituting standard MF with benzoguanamine formaldehyde prevents surface cracking. The improved toughness extends the service life of the laminate while maintaining required flame retardancy and water resistance [3].

High-Solids Hydrophobic Primer Formulations

The lipophilic nature of the phenyl ring grants benzoguanamine formaldehyde superior compatibility with hydrophobic backbone resins, such as Bisphenol-A epoxies and long-oil alkyds. It is procured for high-solids primers where standard polar amino resins would cause phase separation or unacceptable viscosity spikes during storage [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flexible high-gloss coil and can coatings
Flexibility without micro-cracking, high-gloss retention
Post-formability, gloss and adhesion after bending
Thermally stable high-shear pressure-sensitive adhesives
Cohesive strength and thermal resistance
Shear holding power at elevated temperature, sustained load
Flame-retardant impregnated paper for laminates
Reported enhanced flame retardancy
LOI performance, compliance with fire safety codes
Detergent- and chemical-resistant industrial enamels
Alkali and detergent resistance
Film integrity after repeated chemical exposure

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

217.09635999 g/mol

Monoisotopic Mass

217.09635999 g/mol

Heavy Atom Count

16

Related CAS

68002-26-6
68130-56-3
26160-89-4

General Manufacturing Information

Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine, butylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine, methylated: ACTIVE

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